molecular formula C39H46FN4O8P B130127 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 146954-75-8

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B130127
CAS No.: 146954-75-8
M. Wt: 748.8 g/mol
InChI Key: HQHQPAYRJJMYQX-DJTPZYMWSA-N
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Description

Phosphoramidite for incorporation of a 2'-fluoro-modified U nucleobase within an oligonucleotide

Scientific Research Applications

Oligonucleotide Synthesis

2'-F-dU Phosphoramidite plays a crucial role in the synthesis of oligonucleotides. For example, the synthesis of oligonucleotides containing nucleotide analogs, such as ethynylfluorobenzene, uses similar phosphoramidites. This process is essential for creating duplexes with higher melting points, demonstrating the potential of these modified oligonucleotides in various applications (Griesang & Richert, 2002).

Antisense Properties

The synthesis of fluoro cyclohexenyl nucleic acid (F-CeNA) involving 2'-fluoro cyclohexenyl pyrimidine phosphoramidites showcases an application in biophysical, structural, and biological realms. This synthesis leads to oligonucleotides with significant stability against enzymatic digestion and potential for antisense applications, highlighting the relevance of similar phosphoramidite derivatives in therapeutic research (Seth et al., 2012).

Enhanced Stability of RNA

The incorporation of 2'-F-dU Phosphoramidite analogs in RNA strands can enhance their stability. Research on 2'-Fluorinated Northern methanocarbacyclic (2'-F-NMC) nucleosides and phosphoramidites shows increased stability against exonucleolytic degradation, which is crucial for potential therapeutic applications (Akabane-Nakata et al., 2019).

Peptide-Oligonucleotide Conjugation

The synthesis of oligonucleotides containing cysteine residues using phosphoramidites is an essential step in the preparation of peptide-oligonucleotide conjugates. This method opens doors for various biochemical applications, including drug delivery systems (Stetsenko & Gait, 2000).

Epigenetic Research

In epigenetics, synthesizing DNA segments with epigenetic nucleosides is crucial. The development of phosphoramidite building blocks enables the insertion of epigenetic bases into DNA, thus aiding in the study of epigenetics and DNA modifications (Schröder et al., 2014).

NMR Spectroscopy

Phosphoramidite derivatives are used to synthesize oligonucleotides for NMR spectroscopic detection of DNA and RNA structures, providing valuable insights into nucleic acid conformation and interactions (Granqvist & Virta, 2014).

Mechanism of Action

Target of Action

The primary target of 2’-F-dU Phosphoramidite is the oligonucleotide sequence in the process of DNA or RNA synthesis . The compound is used as a building block in the chemical synthesis of oligonucleotides, which are essential for various biological and medical applications .

Mode of Action

2’-F-dU Phosphoramidite interacts with its targets through a process known as the phosphoramidite method . This method involves the reaction of the nucleoside phosphoramidite building block with the terminal 5’-OH of the oligonucleotide . The phosphoramidite method is the most widely employed method for the chemical synthesis of oligodeoxyribonucleotides and oligoribonucleotides .

Biochemical Pathways

The key biochemical pathway affected by 2’-F-dU Phosphoramidite is the synthesis of oligonucleotides . The compound plays a crucial role in the formation of internucleotide bonds, which is a key stage in the chemical synthesis of oligonucleotides . The phosphoramidite method, in which this compound is used, enables higher speed and higher yield in internucleotide bond formation compared with other methods .

Pharmacokinetics

It’s worth noting that nucleoside phosphoramidites used in the phosphoramidite method are easily prepared and stable in storage .

Result of Action

The result of the action of 2’-F-dU Phosphoramidite is the successful synthesis of oligonucleotides with high specificity and yield . These oligonucleotides can then be used for various applications, including the production of primers for the polymerase chain reaction (PCR), oligonucleotide-based drugs, and numerous other medical and biotechnological applications .

Action Environment

The action of 2’-F-dU Phosphoramidite can be influenced by various environmental factors. For instance, the stability of the compound can be affected by the conditions under which it is stored. Nucleoside phosphoramidites used in the phosphoramidite method are known to be stable in storage . Furthermore, the efficiency of the phosphoramidite method can be influenced by the specific conditions under which the reactions are carried out .

Future Directions

The addition of 2’-F-RNA residues to oligodeoxynucleotides progressively increases the thermal stability of their duplexes with RNA . This stabilization is additive at approximately 2° per residue . This compares favorably with 2’-OMe-RNA at around 1.5° and RNA at 1.1° per residue . This suggests that 2’-F-dU Phosphoramidite could play a significant role in the future development of more stable and efficient oligonucleotides.

Biochemical Analysis

Biochemical Properties

2’-F-dU Phosphoramidite interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is used as a phosphate precursor in the automated chemical synthesis of oligonucleotides . The compound’s high reactivity towards nucleophiles, catalyzed by weak acids like triethylammonium chloride or 1H-tetrazole, is a key feature that allows it to replace the NR2 moiety .

Cellular Effects

2’-F-dU Phosphoramidite has significant effects on various types of cells and cellular processes. It influences cell function by increasing the thermal stability of RNA duplexes when added to oligodeoxynucleotides . This stability can help preserve the activity and efficacy of gene therapy, making it a more reliable and cost-effective option for personalized medicine .

Molecular Mechanism

At the molecular level, 2’-F-dU Phosphoramidite exerts its effects through binding interactions with biomolecules and changes in gene expression. The key step in this synthetic approach for DNA synthesis is the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’-F-dU Phosphoramidite change. One of the most significant benefits of 2’-F-dU Phosphoramidite is its increased chemical stability . This means that the modification is less likely to degrade during transportation or storage, and the modified nucleotide is more stable in comparison to traditional nucleotide modifications .

Metabolic Pathways

2’-F-dU Phosphoramidite is involved in the metabolic pathways of nucleic acid synthesis. It is synthesized from nucleoside phosphoramidite building blocks

Properties

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)43-23-21-34(45)42-38(43)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,42,45,46)/t33-,35-,36-,37-,53?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHQPAYRJJMYQX-DJTPZYMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46FN4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430990
Record name 2'-F-dU Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146954-75-8
Record name 2'-F-dU Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 2
Reactant of Route 2
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 3
Reactant of Route 3
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 4
Reactant of Route 4
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 5
Reactant of Route 5
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

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